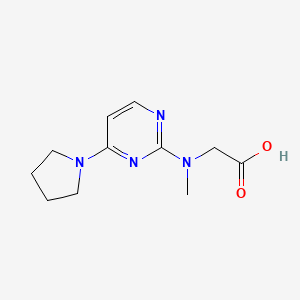
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
Overview
Description
“2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be divided into two main types . The first type relies on the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second type involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives . The structure of the obtained products can be confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives often involve reactions with (hetero)aromatic C-nucleophiles . The reaction conditions and the synthetic strategies used can greatly influence the final product .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors. For example, the physicochemical parameters of pyrrolidine can be compared with the parent aromatic pyrrole and cyclopentane .
Scientific Research Applications
Synthesis and Derivative Applications
The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid and its derivatives have been synthesized and studied for various applications, particularly in the field of chemistry and material science. For instance, synthesis processes have been developed to obtain derivatives containing pyrimidine fragments, which have shown pronounced plant growth-stimulating effects, comparable to heteroauxin in preliminary biological screenings (Pivazyan et al., 2019). Additionally, the construction of cyclic γ-aminobutyric acid analogues using intermolecular photocycloaddition techniques demonstrates the compound's versatility in creating neuroactive substance analogues (Petz et al., 2019).
Biological Activities
Derivatives of this compound have been explored for their biological activities. Research has identified antimicrobial activities associated with certain pyrimidine salts, indicating potential for development as antimicrobial agents (Mallikarjunaswamy et al., 2013). This suggests a broader application of these compounds beyond plant growth stimulation, potentially contributing to the development of new antimicrobial treatments.
Molecular Interactions and Structural Analysis
Studies have also focused on the molecular interactions and structural analysis of these compounds. The hydrogen-bonded structures of certain derivatives have been meticulously analyzed, revealing significant polarization in the electronic structures of pyrimidinone molecules and contributing to the understanding of intermolecular interactions in solid states (Orozco et al., 2009). These insights are crucial for the design of materials and molecules with specific physical and chemical properties.
Antitumor Activity
Moreover, some derivatives have demonstrated promising antitumor activity. A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, designed as nonclassical antifolates, have shown to inhibit both thymidylate and purine nucleotide biosynthesis, exhibiting potent antiproliferative effects against various tumor cell lines (Liu et al., 2015). This indicates the compound's derivatives could serve as leads in the development of new antitumor therapies, targeting multiple pathways to inhibit cancer cell growth.
Mechanism of Action
Target of Action
The compound 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid is known to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Upon binding to its targets, this compound induces changes in the activity of these proteins. For instance, by acting as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . By inhibiting enzymes such as phosphodiesterase type 5, it affects the levels of cyclic guanosine monophosphate (cGMP) in cells, influencing various cellular processes .
Biochemical Pathways
The action of this compound on its targets affects several biochemical pathways. For instance, by inhibiting isocitrate dehydrogenase 1, it can influence the citric acid cycle, affecting energy production in cells . Its antioxidative properties may also impact redox homeostasis within cells .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets. For instance, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Furthermore, its effects on cell cycle have been characterized .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, the pyrimidine ring can bind to nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for cell signaling . Furthermore, it can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved. Additionally, the compound can influence gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, cellular toxicity, and organ damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, influencing metabolic flux and metabolite levels . The compound can also affect the levels of key metabolites, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), which are essential for cellular energy production and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms or passive diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes .
properties
IUPAC Name |
2-[methyl-(4-pyrrolidin-1-ylpyrimidin-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14(8-10(16)17)11-12-5-4-9(13-11)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYYSYQHKCLGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



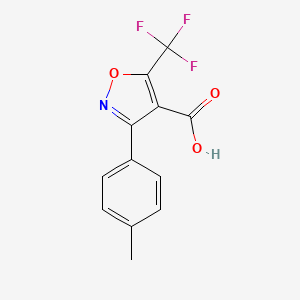
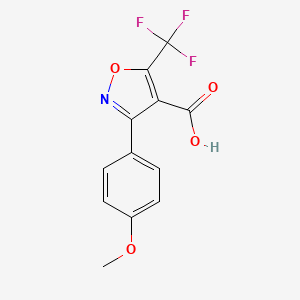
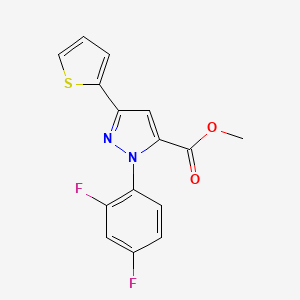
![[(Z)-1-[(S)-(2-Chlorophenyl)(methoxycarbonyl)methyl]-4beta-[2-(3-methoxyphenyl)-2-oxoethylthio]piperidine-3-ylidene]acetic acid](/img/structure/B1434668.png)
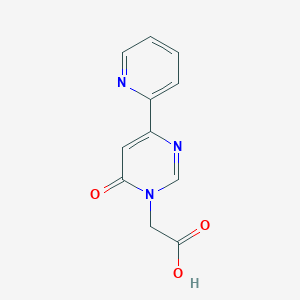
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)

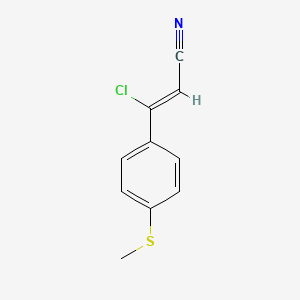
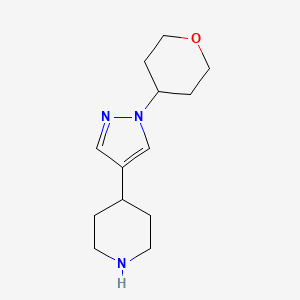
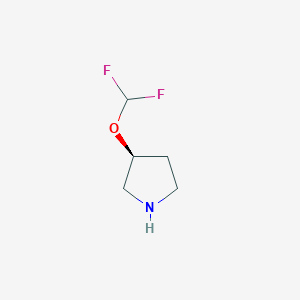
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)
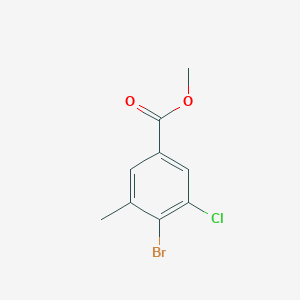
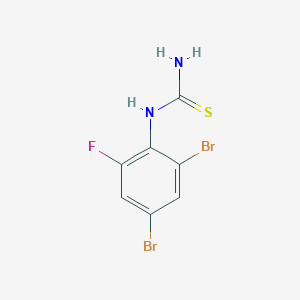
![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)